Ethyl anthranilate hydrochloride

Description

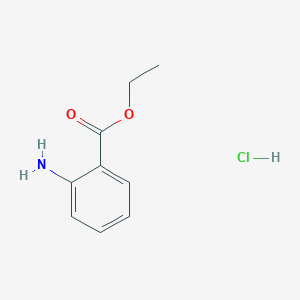

Ethyl anthranilate hydrochloride (C₉H₁₂ClNO₂) is a hydrochloride salt derived from ethyl anthranilate (C₉H₁₁NO₂), an ester of anthranilic acid. It is widely utilized in pharmaceutical synthesis, agrochemicals, and fragrance industries due to its stability and solubility in polar solvents . The compound is synthesized via sulfonamidation reactions, where ethyl anthranilate reacts with acid chlorides (e.g., biphenylsulfonyl chloride) to form intermediates, which are subsequently hydrolyzed or acylated to yield the hydrochloride form . Its acute oral LD₅₀ in rats is 3.75 g/kg, indicating moderate toxicity, and it exhibits low dermal toxicity (LD₅₀ >5 g/kg in rabbits) .

Properties

CAS No. |

32045-49-1 |

|---|---|

Molecular Formula |

C9H12ClNO2 |

Molecular Weight |

201.65 g/mol |

IUPAC Name |

ethyl 2-aminobenzoate;hydrochloride |

InChI |

InChI=1S/C9H11NO2.ClH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h3-6H,2,10H2,1H3;1H |

InChI Key |

OPYDVPOTZFWPLS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl anthranilate hydrochloride can be synthesized through the esterification of anthranilic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The resulting product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques such as column chromatography and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl anthranilate hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of anthranilic acid.

Reduction: Formation of ethyl anthranilate.

Substitution: Formation of various substituted anthranilates.

Scientific Research Applications

Ethyl anthranilate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Used in the production of flavors, fragrances, and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl anthranilate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl Anthranilate (CAS 134-20-3)

- Applications : A key flavorant in foods (e.g., grapes, jasmine tea) and a bird repellent in agriculture .

- Biological Activity: Demonstrates strong repellency against Aedes aegypti mosquitoes and Drosophila melanogaster, comparable to DEET .

- Synthesis: Produced via esterification of anthranilic acid with methanol, differing from ethyl anthranilate hydrochloride’s sulfonamidation pathway .

Butyl Anthranilate (BA)

- Applications : Used as a mosquito repellent and flavor additive.

- Biological Activity : At 10% concentration, BA repels Drosophila suzukii effectively, unlike ethyl anthranilate, which loses efficacy at 1% .

- Toxicity: Limited data, but structurally similar esters generally exhibit low acute toxicity .

Methyl N,N-Dimethylanthranilate (MDA)

- Applications : A GRAS (Generally Recognized As Safe) compound for food flavoring and insect repellency.

- Biological Activity : Superior oviposition deterrence against mosquitoes compared to DEET and ethyl anthranilate .

Comparative Data Table

| Compound | Key Applications | Repellent Efficacy* | Acute Oral LD₅₀ (Rat) | Synthesis Route |

|---|---|---|---|---|

| Ethyl Anthranilate HCl | Pharmaceuticals, agrochemicals | Moderate (10%) | 3.75 g/kg | Sulfonamidation, hydrolysis |

| Methyl Anthranilate | Food flavoring, bird repellent | High (1–10%) | ~3.5 g/kg† | Esterification of anthranilic acid |

| Butyl Anthranilate | Mosquito repellent, flavorant | High (10%) | N/A | Esterification with butanol |

| Methyl N,N-Dimethylanthranilate | Insect repellent, flavorant | High (1–10%) | N/A | N-methylation of methyl anthranilate |

Repellent efficacy against *Drosophila suzukii or Aedes aegypti at specified concentrations .

†Estimated based on structural analogs .

Mechanistic and Performance Differences

- Solubility and Stability: this compound’s ionic nature enhances water solubility, making it preferable for pharmaceutical formulations, whereas non-ionic esters (e.g., methyl anthranilate) are volatile and suited for fragrances .

- Repellent Activity : Ethyl anthranilate requires higher concentrations (10%) for efficacy, while methyl N,N-dimethylanthranilate and butyl anthranilate show potency at 1% .

- Synthetic Complexity : this compound involves multi-step reactions (e.g., sulfonamidation, hydrolysis), whereas simpler esters like methyl anthranilate are synthesized in one step .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.